Aceanthrylene

説明

Structure

3D Structure

特性

CAS番号 |

202-03-9 |

|---|---|

分子式 |

C16H10 |

分子量 |

202.25 g/mol |

IUPAC名 |

aceanthrylene |

InChI |

InChI=1S/C16H10/c1-2-7-14-12(4-1)10-13-6-3-5-11-8-9-15(14)16(11)13/h1-10H |

InChIキー |

JDPAVWAQGBGGHD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3 |

正規SMILES |

C1=CC=C2C3=C4C(=CC=CC4=CC2=C1)C=C3 |

他のCAS番号 |

202-03-9 |

同義語 |

aceanthrylene |

製品の起源 |

United States |

Foundational & Exploratory

Aceanthrylene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

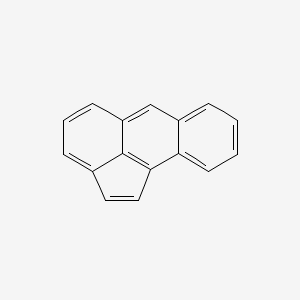

Aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₆H₁₀. It is a structural isomer of other well-known PAHs such as fluoranthene and pyrene. The unique arrangement of its fused aromatic and five-membered rings gives rise to interesting electronic and chemical properties, making it a subject of research in materials science and as a potential scaffold in medicinal chemistry. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and potential metabolic pathways of this compound.

Chemical Structure and Properties

This compound is characterized by a tetracyclic system consisting of a naphthalene core fused with an acenaphthylene unit. This fusion results in a non-planar, strained structure.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ | PubChem[1] |

| Molar Mass | 202.25 g/mol | PubChem[1] |

| CAS Number | 202-03-9 | PubChem[1] |

| Melting Point | 95-96 °C | ChemBK[2] |

| Boiling Point | 405.7 °C at 760 mmHg | MOLBASE[3], Guidechem[4], ChemIndex[5] |

| Density | 1.246 g/cm³ | MOLBASE[3], Guidechem[4] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Spectroscopic Data:

No experimental 1H NMR, 13C NMR, IR, or UV-Vis spectra for the parent this compound (CAS 202-03-9) were identified in the reviewed literature. Spectroscopic data for derivatives and related compounds are available. For instance, the 13C NMR spectrum of 8-nitro-aceanthrylene has been reported[6]. In the absence of experimental data for this compound, researchers should anticipate aromatic proton signals in the 1H NMR spectrum, likely in the range of 7-9 ppm. The 13C NMR spectrum would show signals for aromatic carbons, typically between 120-150 ppm. The IR spectrum would be expected to show characteristic C-H stretching vibrations for aromatic compounds above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The UV-Vis spectrum of this compound, like other PAHs, would exhibit multiple absorption bands in the UV and possibly the visible region, corresponding to π-π* transitions.

Experimental Protocols

Synthesis of this compound Derivatives via Palladium-Catalyzed Annulation

A common method for the synthesis of this compound derivatives involves the palladium-catalyzed annulation of 9-haloanthracenes with alkynes. The following is a representative protocol adapted from the literature for the synthesis of substituted aceanthrylenes[7].

Experimental Workflow for the Synthesis of this compound Derivatives

Caption: Workflow for the palladium-catalyzed synthesis of this compound derivatives.

Materials:

-

9-Bromoanthracene

-

Substituted alkyne (e.g., phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Base (e.g., Na₂CO₃ or Et₃N)

-

Anhydrous, degassed solvent (e.g., toluene, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add 9-bromoanthracene (1.0 mmol), the desired alkyne (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent (10 mL) to the flask via syringe.

-

Heat the reaction mixture to reflux (typically between 80-100 °C) and stir for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding this compound derivative.

Metabolic Pathways

Polycyclic aromatic hydrocarbons are known to be metabolized by cytochrome P450 (CYP) enzymes in mammals. While the specific metabolism of this compound has not been extensively studied, a plausible metabolic pathway can be proposed based on the known metabolism of similar PAHs. The primary route of metabolism is expected to involve oxidation to form epoxides, which can then be hydrolyzed to dihydrodiols and further oxidized.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound via cytochrome P450 enzymes.

This metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, including DNA, which is a mechanism of PAH-induced carcinogenesis.

Analytical Workflow

The analysis of this compound in complex matrices, such as environmental samples or biological tissues, typically involves extraction, cleanup, and instrumental analysis.

General Analytical Workflow for this compound

References

- 1. This compound | C16H10 | CID 107781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Aceanthrylene202-03-9,Purity96%_Ibookbio [molbase.com]

- 4. Page loading... [guidechem.com]

- 5. 202-03-9 | this compound [chemindex.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Palladium-catalyzed annulation of 9-halophenanthrenes with alkynes: synthesis, structural analysis, and properties of acephenanthrylene-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Aceanthrylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Aceanthrylene, a polycyclic aromatic hydrocarbon (PAH). The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research, toxicology, and the development of novel therapeutics. This document outlines the fundamental physicochemical properties, spectroscopic data, and a detailed experimental protocol for the synthesis of this compound.

Core Data Summary

The essential chemical and registration data for this compound are summarized in the table below for quick reference.

| Parameter | Value | Reference |

| CAS Number | 202-03-9 | [1] |

| Molecular Formula | C₁₆H₁₀ | [2] |

| Molecular Weight | 202.25 g/mol | [2] |

Physicochemical Properties

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic data. Key experimental techniques and available data are referenced below.

| Spectroscopic Data | Availability/Reference |

| ¹H NMR | Available spectral data confirms the proton environments. |

| ¹³C NMR | Spectral data is available for carbon skeleton confirmation[2]. |

| Mass Spectrometry (MS) | Mass spectral data is available, confirming the molecular weight[2]. |

| Infrared (IR) Spectroscopy | IR spectral data is available to identify functional groups and bonding[2]. |

Experimental Protocol: Synthesis of this compound

A reported synthesis of this compound is detailed below, providing a reproducible method for laboratory preparation[3].

Materials:

-

Precursor compound in dry benzene (20 ml)

-

Silica gel for chromatography

-

Hexane

Procedure:

-

A solution of the precursor in dry benzene (20 ml) is refluxed for 6 hours.

-

The solution is then cooled and filtered.

-

The resulting filtrate is subjected to chromatography on a silica gel column.

-

Elution with hexane is performed, and the red, non-fluorescent band is collected.

-

Evaporation of the solvent yields this compound.

This method has been reported to produce this compound in high purity with a 70% yield from the immediate precursor[3].

Potential Biological Activity and Metabolic Activation

Direct studies on the biological activity and signaling pathways of this compound are limited. However, extensive research has been conducted on structurally similar PAHs, such as Benz[j]this compound. These related compounds are known to exert their biological effects, including mutagenicity and carcinogenicity, through metabolic activation[4]. This process typically involves enzymatic conversion to reactive intermediates that can interact with cellular macromolecules.

The diagram below illustrates a representative metabolic activation pathway for Benz[j]this compound, which may serve as a model for the potential bioactivation of this compound.

Experimental Workflow: Synthesis and Purification

The following diagram outlines the key steps in the synthesis and purification of this compound as described in the experimental protocol.

References

A Comprehensive Guide to the Synthesis of Aceanthrylene and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Aceanthrylene, a polycyclic aromatic hydrocarbon (PAH) with a unique cyclopentene-fused anthracene core, and its derivatives have garnered significant interest in materials science and medicinal chemistry due to their distinct electronic and photophysical properties. The development of efficient synthetic pathways to access these molecules is crucial for exploring their potential applications. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and pathway visualizations.

Palladium-Catalyzed Synthesis: A Versatile Approach

One of the most effective and widely utilized methods for synthesizing this compound derivatives is the palladium-catalyzed coupling of 9-bromoanthracene with terminal alkynes. This approach offers a direct route to 2-substituted aceanthrylenes with good yields and functional group tolerance.

A key example of this methodology is the synthesis of 2-(1-hydroxy-1-methylethyl)this compound. The reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-(1-hydroxy-1-methylethyl)this compound

A detailed experimental procedure for the palladium-catalyzed synthesis of 2-(1-hydroxy-1-methylethyl)this compound is as follows:

To a solution of 9-bromoanthracene in deoxygenated benzene are added triphenylphosphine (PPh₃), copper(I) iodide (CuI), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). To this mixture, triethylamine (Et₃N) and 2-methyl-3-butyn-2-ol are added. The reaction mixture is then refluxed for a specified period. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-(1-hydroxy-1-methylethyl)this compound.

dot

Caption: Palladium-Catalyzed Synthesis of 2-Substituted Aceanthrylenes.

Quantitative Data for Palladium-Catalyzed Synthesis

The yields and product distributions of the palladium-catalyzed reaction are highly dependent on the nature of the alkyne substrate and the reaction conditions. Below is a summary of representative data:

| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield of this compound Derivative (%) |

| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂/CuI | Benzene | Reflux | 16 | 51 |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Benzene | Reflux | 16 | 0 |

| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Benzene | Reflux | 16 | 45 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Benzene | Reflux | 16 | 15 |

Note: The reaction with phenylacetylene exclusively yields the Sonogashira coupling product without subsequent cyclization to the this compound.

Friedel-Crafts Acylation and Cyclization

Another classical yet effective strategy for constructing the this compound core involves Friedel-Crafts chemistry. This multi-step approach typically begins with the acylation of a suitable aromatic precursor, followed by a series of transformations to build the fused ring system, culminating in a final cyclization step to form the this compound skeleton.

A novel approach features a highly regioselective double Friedel-Crafts cyclization reaction for the construction of the aceanthrene skeleton.[1]

dot

Caption: Friedel-Crafts Pathway to this compound Derivatives.

Flash Vacuum Thermolysis

Flash vacuum thermolysis (FVT) of specifically designed precursors provides a gas-phase route to this compound and its derivatives. This high-temperature method can induce unique cyclization and rearrangement reactions that are not accessible under solution-phase conditions. For instance, the FVT of triptycene has been shown to produce benz[l,2-a]this compound.

References

Spectroscopic Profile of Aceanthrylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the polycyclic aromatic hydrocarbon (PAH) aceanthrylene. It includes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, detailed experimental protocols, and a visual representation of the general spectroscopic workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and application of PAHs.

Introduction to this compound

This compound (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of a naphthalene and a benzene ring fused to a central five-membered ring. Its unique electronic structure and properties make it a subject of interest in materials science and theoretical chemistry. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule, providing insights into its molecular structure, bonding, and electronic transitions.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While comprehensive experimental data for the parent molecule can be challenging to locate in public databases, this guide consolidates the most relevant information available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR | ¹³C NMR |

| Center of Gravity | 7.89 ppm | 128.3 ppm |

| Solvent | Not Specified | Not Specified |

| Reference | Eliasson, B., & Edlund, U. (1998). Journal of the Chemical Society, Perkin Transactions 2. | Eliasson, B., & Edlund, U. (1998). Journal of the Chemical Society, Perkin Transactions 2. |

Note: The center of gravity represents the average chemical shift of all protons or carbons in the molecule and is a characteristic value for the compound.

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not widely available in public spectral databases. However, the characteristic IR absorption bands for polycyclic aromatic hydrocarbons are well-established. The spectrum of this compound is expected to be dominated by C-H and C=C stretching and bending vibrations. For comparative purposes, the IR data for the structurally similar PAH, acenaphthylene, is presented below.

Table 2: Representative IR Spectroscopic Data (Acenaphthylene)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1600 | Medium | Aromatic C=C Ring Stretch |

| ~1480 | Medium | Aromatic C=C Ring Stretch |

| ~840 | Strong | C-H Out-of-Plane Bending |

| ~780 | Strong | C-H Out-of-Plane Bending |

Data is representative for a typical PAH and may not correspond exactly to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, like other PAHs, is characterized by a series of absorption bands in the ultraviolet and visible regions, corresponding to π-π* electronic transitions. Specific experimental absorption maxima for this compound are not readily found in public databases. The data presented below for anthracene provides a representative example of the complex, fine-structured absorption spectrum typical for such molecules.

Table 3: Representative UV-Vis Spectroscopic Data (Anthracene in Ethanol)

| Wavelength (λmax, nm) | Description |

| ~252 | Strong, sharp absorption |

| ~325 | Vibrational fine structure |

| ~340 | Vibrational fine structure |

| ~357 | Vibrational fine structure |

| ~375 | Vibrational fine structure |

Data is for anthracene and serves as a representative example. The exact absorption maxima for this compound will differ.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a polycyclic aromatic hydrocarbon such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 300 MHz or higher). Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): Mix a small amount of the solid this compound sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Instrument Setup: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed to identify characteristic absorption bands.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the respective holders in the spectrophotometer. Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum. The instrument will automatically subtract the absorbance of the solvent.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to Aceanthrylene: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceanthrylene, a polycyclic aromatic hydrocarbon (PAH) with a unique cyclopenta-fused ring system, has been a subject of scientific inquiry due to its interesting chemical properties and the significant biological activity of its derivatives. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and spectroscopic properties. Furthermore, it delves into the metabolic activation pathways of its biologically active derivatives, such as benz[j]this compound, which are of considerable interest in the fields of toxicology and drug development. This document aims to serve as a valuable resource for researchers by presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating key pathways and workflows through diagrams.

Introduction

This compound (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of an anthracene core fused with a five-membered cyclopentane ring. The arrangement of its fused rings results in a unique electronic structure that has intrigued chemists for decades. While the parent molecule itself is a subject of academic interest, its benzannulated derivatives, such as benz[j]this compound, have garnered significant attention due to their potent mutagenic and carcinogenic properties. Understanding the synthesis, properties, and metabolic fate of these compounds is crucial for assessing their environmental impact and for the development of potential therapeutic agents that may interact with similar biological pathways.

Discovery and History

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound have been characterized by various methods. A summary of this data is presented in the tables below.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀ | --INVALID-LINK-- |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| CAS Number | 202-03-9 | --INVALID-LINK-- |

| Melting Point | 94-95 °C | [1] |

Spectroscopic Data of this compound

3.2.1. UV-Vis Spectroscopy

| λmax (nm) | Molar Extinction Coefficient (ε) | Solvent | Reference |

| 236 | 5.4 x 10⁴ | Heptane | [1] |

| 255 | 5.66 x 10⁵ | Heptane | [1] |

| 290 (shoulder) | 1.0 x 10⁴ | Heptane | [1] |

| 345 | 4.6 x 10³ | Heptane | [1] |

| 362 | 9.1 x 10³ | Heptane | [1] |

| 380 | 4.6 x 10³ | Heptane | [1] |

| 400 | 5.1 x 10³ | Heptane | [1] |

| 423 | 3.0 x 10³ | Heptane | [1] |

3.2.2. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent | Reference |

| 7.17 | d | H2 | acetone-d₆ | [1] | |

| 7.64 | dd | J = 8.5 | H8 | acetone-d₆ | [1] |

| 7.71 | d | J = 5.3 | acetone-d₆ | [1] | |

| 7.88 | d | J = 6.5 | H3 | acetone-d₆ | [1] |

| 8.06 | d | J = 8.5 | H5 | acetone-d₆ | [1] |

| 8.17 | d | J = 8.5 | H7 | acetone-d₆ | [1] |

| 8.37 | d | acetone-d₆ | [1] | ||

| 8.59 | s | H6 | acetone-d₆ | [1] |

3.2.3. Mass Spectrometry

| m/z | Relative Intensity | Assignment | Reference |

| 202 | 61% | [M]⁺ | [1] |

| 101 | 12% | [M]²⁺ | [1] |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been reported. The following section details a key synthesis and provides a workflow diagram.

Sangaiah and Gold Synthesis (1984)

This synthesis provides this compound in high purity with a 20% overall yield from a tetralin precursor.[1]

Experimental Workflow:

Detailed Experimental Protocol (Final Step):

A solution of the precursor (unspecified amount in the abstract) in dry benzene (20 mL) is refluxed for 6 hours. The cooled solution is filtered, and the filtrate is chromatographed on silica gel. Elution with hexane and collection of the red non-fluorescent band affords this compound in 70% yield for this final step (mp 94-95 °C).[1]

Note: The initial steps to generate the immediate precursor for the final dehydrogenation are described as being detailed in reference 4 within the original 1984 publication.

Biological Activity and Signaling Pathways of this compound Derivatives

The parent this compound has been studied for its biological activity. However, its benzannulated derivatives, particularly benz[j]this compound, have demonstrated significant mutagenic and carcinogenic properties, making them a focus of toxicological research.

Metabolic Activation of Benz[j]this compound

Benz[j]this compound is a procarcinogen that requires metabolic activation to exert its genotoxic effects. This activation is primarily carried out by cytochrome P450 enzymes in the liver. Two main pathways for its metabolic activation have been identified: the bay-region diol-epoxide pathway and the cyclopenta-ring oxidation pathway. The bay-region pathway is considered the most significant contributor to its carcinogenicity.[2]

Signaling Pathway of Benz[j]this compound Metabolic Activation and DNA Adduct Formation:

References

Aceanthrylene Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of aceanthrylene's solubility in organic solvents. This compound, a polycyclic aromatic hydrocarbon (PAH), is a subject of interest in various research fields, including materials science and drug development. Understanding its solubility is critical for its application and formulation. This document compiles available qualitative solubility data, outlines general experimental protocols for solubility determination of PAHs, and provides a visual representation of a typical experimental workflow. It is important to note that while general solubility characteristics are known, precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₆H₁₀.[1] Its structure consists of a cyclopenta-fused phenanthrene core. The unique electronic and structural properties of this compound and its derivatives make them interesting candidates for applications in organic electronics and as building blocks in medicinal chemistry. The solubility of these compounds is a fundamental physicochemical property that dictates their processability and bioavailability.

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound in various organic solvents is scarce in the public domain. However, qualitative descriptions for a related isomer, 11H-Benz[bc]this compound, are available. This isomer is reported to be very slightly soluble in acetone when heated and slightly soluble in chloroform .[2] This suggests that this compound itself likely exhibits limited to moderate solubility in polar aprotic and halogenated solvents. As a general principle for PAHs, solubility is expected to be higher in nonpolar, aromatic solvents due to favorable π-π stacking interactions.

Quantitative Solubility Data

As of the date of this publication, a comprehensive and publicly accessible dataset of quantitative solubility values for this compound in a range of common organic solvents could not be located in the surveyed scientific literature. The following table is presented as a template for researchers to populate as experimental data becomes available.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Reference |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric | |

| e.g., Chloroform | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy | |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC | |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Gravimetric | |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., UV-Vis Spectroscopy | |

| e.g., Benzene | e.g., 25 | Data Not Available | Data Not Available | e.g., HPLC |

Researchers are encouraged to perform experimental determinations to fill these knowledge gaps. The following section outlines a general protocol for such experiments.

Experimental Protocol for Solubility Determination

The determination of the solubility of a compound like this compound in an organic solvent is a fundamental experimental procedure. A general method, often referred to as the "shake-flask" or "slurry" method, is described below. This protocol is based on standard practices for determining the equilibrium solubility of solid compounds.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, chloroform, toluene)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

-

Equilibration:

-

The container is placed in a temperature-controlled environment (e.g., a shaker bath or incubator) set to the desired temperature.

-

The mixture is agitated for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration in the solution remains constant). For many organic systems, 24 to 48 hours is a common equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, the agitation is stopped, and the excess solid is allowed to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a syringe.

-

The collected sample is immediately filtered through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

The concentration of this compound in the filtered solution is determined using a suitable analytical technique.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations to determine the concentration of the saturated solution based on its absorbance.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for quantifying organic compounds. A calibration curve is generated by injecting known concentrations of this compound. The saturated solution is then injected, and its concentration is determined by comparing its peak area to the calibration curve.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is carefully evaporated to dryness, and the mass of the remaining solid this compound is measured. This method is less common for sparingly soluble compounds due to the small masses involved.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its practical application. While qualitative data suggests slight solubility in some polar aprotic and halogenated solvents, there is a clear need for comprehensive quantitative studies to establish a detailed solubility profile. The experimental protocol outlined in this guide provides a standardized approach for researchers to determine the solubility of this compound and other PAHs. The generation of such data will be invaluable for advancing the use of this compound in various scientific and industrial domains.

References

Aceanthrylene: A Technical Examination of its Quantum Yield and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceanthrylene, a polycyclic aromatic hydrocarbon (PAH), has garnered interest due to its unique electronic structure. A comprehensive understanding of its photophysical properties, particularly its fluorescence quantum yield, is crucial for its potential applications in materials science and as a molecular probe. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the fluorescence characteristics of this compound and its derivatives. Contrary to many structurally similar PAHs, experimental evidence strongly indicates that this compound and its studied derivatives are effectively non-fluorescent, exhibiting no detectable emission. This guide will detail the experimental findings, present relevant photophysical data, and provide standardized protocols for the investigation of fluorescence phenomena.

Photophysical Properties of this compound

This compound is a non-alternant PAH containing a five-membered ring fused to an anthracene core. This structural feature significantly influences its electronic and photophysical behavior. While many PAHs are known for their characteristic fluorescence, studies on this compound derivatives have consistently reported a lack of fluorescence emission.

In a notable study on the photophysical properties of an alkynyl-substituted this compound (identified as compound 2b in the study) and cyclopent[hi]this compound (compound 2c), researchers found that both isomers showed no detectable fluorescence emission.[1] This observation is significant as the parent anthracene core is known to be fluorescent.

Table 1: Summary of Photophysical Data for this compound Derivatives

| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |

| Alkynyl this compound (2b) | Visible range | Not Detected | Not Detected | Cyclohexane | [1] |

| Cyclopent[hi]this compound (2c) | Visible range | Not Detected | Not Detected | Cyclohexane | [1] |

The absence of fluorescence suggests that the excited state of these this compound derivatives rapidly deactivates through non-radiative pathways, such as internal conversion or intersystem crossing. The presence of the five-membered ring and the resulting changes in molecular symmetry and electronic structure are likely key contributors to this efficient non-radiative decay.

Experimental Protocols

To aid researchers in the synthesis and photophysical characterization of this compound and its derivatives, this section provides detailed experimental methodologies based on published literature.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves a one-pot palladium(0)-catalyzed coupling reaction.[1]

Experimental Workflow for the Synthesis of Alkynyl this compound

Caption: Synthetic workflow for alkynyl this compound.

Determination of Fluorescence Quantum Yield

While the studied this compound derivatives have been found to be non-fluorescent, the following is a general protocol for determining the fluorescence quantum yield using the relative method. This would be applicable for any newly synthesized this compound derivatives that may exhibit fluorescence. The method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Logical Workflow for Quantum Yield Determination

Caption: General workflow for relative quantum yield determination.

The fluorescence quantum yield (Φx) of the sample can be calculated using the following equation:

Φx = Φstd * (Ix / Istd) * (Astd / Ax) * (ηx2 / ηstd2)

Where:

-

Φstd is the fluorescence quantum yield of the standard.

-

Ix and Istd are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Ax and Astd are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

ηx and ηstd are the refractive indices of the sample and standard solutions, respectively.

Conclusion

The available scientific evidence strongly suggests that this compound and its investigated derivatives are non-fluorescent molecules. The unique structural and electronic properties arising from the fused five-membered ring likely promote efficient non-radiative decay pathways, quenching any potential fluorescence. For researchers in drug development and materials science, this intrinsic lack of fluorescence is a critical property to consider. Future synthetic efforts may focus on structural modifications to the this compound core that could disrupt these non-radiative pathways and induce fluorescence, thereby opening up new avenues for its application as a fluorescent probe or material. The experimental protocols provided in this guide offer a standardized approach for the synthesis and photophysical characterization of novel this compound derivatives.

References

Aceanthrylene: A Technical Guide for Polycyclic Aromatic Hydrocarbon Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aceanthrylene, a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH), is a molecule of significant interest in the field of polycyclic aromatic hydrocarbon (PAH) research. Its unique structural features and demonstrated mutagenic properties warrant a comprehensive understanding of its chemical and physical characteristics, metabolic fate, and the experimental methodologies used for its study. This technical guide provides an in-depth overview of this compound, consolidating available data on its properties, synthesis, and biological interactions. It is intended to serve as a valuable resource for researchers and professionals engaged in environmental science, toxicology, and drug development.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials. This compound (C₁₆H₁₀) is a non-alternant PAH characterized by the presence of a five-membered cyclopentene ring fused to an anthracene core. This structural feature distinguishes it from many other PAHs and is thought to contribute to its unique biological activity. Like other PAHs, this compound requires metabolic activation to exert its mutagenic effects. This guide will delve into the specifics of its properties, synthesis, metabolic pathways, and the key experimental protocols relevant to its investigation.

Physicochemical and Spectral Data

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Benz[j]this compound | 11H-Benz[bc]this compound |

| IUPAC Name | This compound | Benzo[j]this compound | 11H-Benz[bc]this compound |

| CAS Number | 202-03-9[1] | 202-33-5 | 202-94-8[2] |

| Molecular Formula | C₁₆H₁₀[1] | C₂₀H₁₂ | C₁₉H₁₂[2] |

| Molecular Weight | 202.25 g/mol [3] | 252.31 g/mol | 240.30 g/mol [2] |

| Melting Point | Not available | 170-171 °C | 122.7-123.1 °C[4] |

| Boiling Point | Not available | Not available | ~318 °C (estimate)[4] |

| Water Solubility | Not available | Not available | Not available |

| Appearance | Not available | Orange plates | Pale Yellow Solid[4] |

Table 2: Spectral Data for this compound and Related Compounds

| Spectral Data | This compound | Anthracene (for comparison) |

| UV-Vis Absorption (λmax) | Data not available | 356 nm (in cyclohexane)[5] |

| Molar Absorptivity (ε) | Data not available | 9,700 L·mol⁻¹·cm⁻¹ at 356.2 nm[5] |

| Fluorescence Excitation | Data not available | 350 nm (in cyclohexane)[5] |

| Fluorescence Emission | Data not available | 397 nm (in cyclohexane)[5] |

| ¹H NMR Chemical Shifts (δ) | Data not available | Data available |

| ¹³C NMR Chemical Shifts (δ) | Data not available | Data available |

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not widely published, a promising approach involves a palladium-catalyzed cyclopentannulation reaction. This method has been successfully applied to the synthesis of various this compound derivatives.

General Palladium-Catalyzed Cyclopentannulation Protocol

This protocol is a generalized procedure based on similar reactions for the synthesis of cyclopenta-fused PAHs. Optimization will be required for the specific synthesis of this compound.

Workflow for Palladium-Catalyzed Synthesis of this compound

Caption: Generalized workflow for the palladium-catalyzed synthesis of this compound.

Detailed Steps:

-

Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine 9-bromoanthracene (1 equivalent), the desired terminal alkyne (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents), a suitable ligand like Xantphos (0.1 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound product.

-

Characterization: Confirm the structure and purity of the synthesized this compound using NMR (¹H and ¹³C), mass spectrometry, UV-Vis, and fluorescence spectroscopy.

Metabolic Activation and Signaling Pathway

This compound, like many other PAHs, is not directly mutagenic. It requires metabolic activation by cellular enzymes, primarily the cytochrome P450 (CYP) family, to be converted into reactive intermediates that can bind to DNA and cause mutations. The metabolic activation of the closely related benz[j]this compound has been studied and is believed to proceed through two primary pathways: the bay-region diol-epoxide pathway and the cyclopenta-ring oxidation pathway. It is highly probable that this compound follows a similar metabolic fate.

Metabolic Activation Pathway of this compound

Caption: Proposed metabolic activation pathways of this compound leading to DNA damage.

The key enzymes involved in this process are:

-

Cytochrome P450 (CYP) enzymes (Phase I): Specifically, CYP1A1 and CYP1B1 are known to be involved in the initial oxidation of PAHs.[6][7] These enzymes introduce an epoxide group onto the aromatic ring system.

-

Epoxide Hydrolase (Phase I): This enzyme catalyzes the hydrolysis of the epoxide to form a trans-dihydrodiol.

-

Further Oxidation by CYPs: The dihydrodiol can be further oxidized by CYP enzymes to form a highly reactive diol-epoxide, which is often the ultimate carcinogenic metabolite.

-

Conjugating Enzymes (Phase II): Enzymes such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) can detoxify the reactive intermediates by conjugating them with endogenous molecules, facilitating their excretion.

Key Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8][9][10]

Workflow for the Ames Test

Caption: A simplified workflow for conducting the Ames test with this compound.

Detailed Steps:

-

Strain Preparation: Inoculate a suitable strain of Salmonella typhimurium (e.g., TA98 for frameshift mutations or TA100 for base-pair substitutions) into nutrient broth and incubate overnight at 37 °C with shaking.

-

S9 Mix Preparation: If metabolic activation is being assessed, prepare an S9 mix containing the S9 fraction from induced rat liver, a cofactor supplement, and buffer. Keep the S9 mix on ice.

-

Test Mixture: In a series of sterile tubes, combine the overnight bacterial culture, a solution of this compound at various concentrations (dissolved in a suitable solvent like DMSO), and either the S9 mix or a buffer control.

-

Plating: Add molten top agar (kept at 45 °C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates in the dark at 37 °C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his⁺) on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (solvent) control plates. A dose-dependent increase in the number of revertant colonies that is at least double the background rate is generally considered a positive result. Positive controls (known mutagens) should also be included to validate the assay.

Extraction of this compound from Soil Samples

The extraction of this compound from environmental matrices like soil is a critical first step for its quantification and analysis. Accelerated Solvent Extraction (ASE) is a modern and efficient technique for this purpose.[11]

Workflow for Accelerated Solvent Extraction (ASE) of this compound from Soil

Caption: Workflow for the extraction and analysis of this compound from soil samples.

Detailed Steps:

-

Sample Preparation: Air-dry the soil sample and pass it through a 2 mm sieve. Homogenize the sample and mix it with a drying and dispersing agent like diatomaceous earth.

-

Extraction Cell Loading: Load the prepared sample into an ASE extraction cell.

-

Accelerated Solvent Extraction: Perform the extraction using an ASE system with the following parameters (can be optimized):

-

Solvent: Dichloromethane/Acetone (1:1, v/v)

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static time: 5 minutes

-

Number of cycles: 2

-

-

Concentration and Solvent Exchange: Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. Perform a solvent exchange into hexane.

-

Cleanup: Clean up the extract using solid-phase extraction (SPE) with a silica gel cartridge to remove polar interferences.

-

Analysis: Analyze the cleaned extract by gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of this compound.

Conclusion

This compound represents an important subject of study within the broader field of PAH research. Its distinct structure and mutagenic potential necessitate a thorough understanding of its chemical behavior and biological interactions. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its physicochemical properties, synthetic approaches, metabolic activation pathways, and key experimental protocols. While significant gaps in the experimental data for this compound remain, this guide serves as a foundational resource to facilitate further research and a deeper understanding of this environmentally and toxicologically relevant molecule. It is anticipated that continued investigation will further elucidate the role of this compound and other CP-PAHs in environmental and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. NCCOS | Data Collection [products.coastalscience.noaa.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 11H-BENZ(BC)this compound CAS#: 202-94-8 [chemicalbook.com]

- 5. omlc.org [omlc.org]

- 6. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to the Isomers of Aceanthrylene and Their Basic Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics of aceanthrylene and its isomers, with a focus on their physicochemical properties, synthesis, and biological activities. The information is intended to support research and development efforts in fields such as toxicology, pharmacology, and environmental science.

Introduction to this compound and Its Isomers

This compound is a polycyclic aromatic hydrocarbon (PAH) with a tetracyclic structure. Its isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit distinct physical, chemical, and biological properties. This guide will focus on the parent compound, this compound, and three of its prominent isomers: benz[j]this compound, benz[e]this compound, and 11H-benz[bc]this compound. These compounds are of significant interest due to their presence in the environment as products of incomplete combustion and their potential biological effects.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for understanding their environmental fate, transport, and biological availability. A summary of key quantitative data is presented in Table 1.

| Property | This compound | Benz[j]this compound | Benz[e]this compound | 11H-Benz[bc]this compound |

| Molecular Formula | C₁₆H₁₀ | C₂₀H₁₂ | C₂₀H₁₂ | C₁₉H₁₂ |

| Molecular Weight | 202.25 g/mol [1] | 252.31 g/mol | 252.316 g/mol [2] | 240.30 g/mol |

| CAS Number | 202-03-9[1] | 202-33-5 | 199-54-2 | 202-94-8[3] |

| Melting Point | Not available | Not available | 166 °C[2] | 122.7-123.1 °C[4] |

| Boiling Point | 405.7 °C at 760 mmHg[5] | Not available | 481 °C[2] | Not available |

| Appearance | Not available | Not available | Off-white to tan powder[2] | Pale Yellow Solid |

| Solubility | Not available | Soluble in organic solvents, insoluble in water[6] | Not available | Not available |

| Density | 1.246 g/cm³[5] | Not available | 1.286 g/cm³[2] | Not available |

Synthesis of this compound Isomers

The synthesis of this compound and its isomers is a complex process often involving multi-step reactions. Below are generalized experimental protocols for the synthesis of key isomers.

Synthesis of 11H-Benz[bc]this compound

A notable method for synthesizing the 11H-benz[bc]this compound framework is through a double Friedel-Crafts cyclization.[7][8][9]

Experimental Protocol:

-

Precursor Synthesis: The synthesis begins with the construction of an appropriate aryl diacid precursor. This can be achieved through a Diels-Alder reaction between 1,4-naphthoquinone and a suitable diene, followed by several transformation steps to yield a crucial lactone intermediate.[7]

-

Reduction: The lactone intermediate is then subjected to a high-yield reduction to form the necessary diacid.[7]

-

Cyclization: The final pentacyclic structure is formed via a double Friedel-Crafts reaction, which is typically catalyzed by an acid. This step is designed to control the regioselectivity of the cyclization, ensuring the formation of the desired benz[bc]this compound isomer.[7]

Synthesis of Benz[j]this compound Metabolites

The synthesis of benz[j]this compound metabolites is important for studying their biological activity.

Experimental Protocol for trans-9,10-dihydroxy-9,10-dihydrobenz[j]this compound:

-

Starting Material: The synthesis starts with the known 1,2-dihydrobenz[j]this compound-9,10-dione.[10]

-

Reduction: The starting dione is reduced to the corresponding tetrahydro diol.[10]

-

Diacetylation: The resulting diol is then diacetylated.[10]

-

Dehydrogenation: The five-membered ring of the diacetylated compound is dehydrogenated.[10]

-

Deacetylation: Finally, a base-catalyzed deacetylation yields trans-9,10-dihydroxy-9,10-dihydrobenz[j]this compound.[10]

Biological Characteristics and Mutagenicity

Certain isomers of this compound, particularly benz[j]this compound, have been shown to possess mutagenic and carcinogenic properties.[11] This activity is dependent on their metabolic activation to reactive intermediates that can bind to DNA, leading to mutations.

Metabolic Activation of Benz[j]this compound

The metabolic activation of benz[j]this compound can proceed through two primary pathways: the bay-region diol-epoxide route and the cyclopenta-ring oxide route.[12] The bay-region pathway is considered the most significant for its biological activity.[12] The metabolites produced include trans-B[j]A-1,2-dihydrodiol, B[j]A-9,10-dihydrodiol, B[j]A-11,12-dihydrodiol, and 10-hydroxy-B[j]A.

References

- 1. 11H-Benz[bc]this compound [webbook.nist.gov]

- 2. 11H-BENZ(BC)this compound CAS#: 202-94-8 [m.chemicalbook.com]

- 3. 11h-Benz[bc]this compound | 202-94-8 | Benchchem [benchchem.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of bay-region metabolites of a cyclopenta-fused polycyclic aromatic hydrocarbon: benz[j]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Detection of benz[j]this compound in urban air and evaluation of its genotoxic potential. - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. Morphological transformation and DNA adduct formation by benz[j]this compound and its metabolites in C3H10T1/2CL8 cells: evidence for both cyclopenta-ring and bay-region metabolic activation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of benz[j]this compound (cholanthrylene) and benz[l]this compound by induced rat liver S9 [pubmed.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 12. academicjournals.org [academicjournals.org]

An In-depth Technical Guide on the Health and Safety of Aceanthrylene

Disclaimer: This document provides a comprehensive overview of the available health and safety information for aceanthrylene. It is intended for researchers, scientists, and drug development professionals. This compound is a polycyclic aromatic hydrocarbon (PAH) for which specific toxicological data is limited. Therefore, this guide also includes information on closely related PAHs and general safety precautions for this class of compounds to provide a broader understanding of the potential hazards. All information should be used in conjunction with a formal risk assessment conducted by qualified safety professionals.

Introduction

This compound (CAS No. 202-03-9) is a polycyclic aromatic hydrocarbon with the chemical formula C₁₆H₁₀.[1] Like other PAHs, it is a product of incomplete combustion of organic materials.[2] Due to the general carcinogenic and mutagenic properties of PAHs, this compound should be handled with extreme caution, assuming it is hazardous in the absence of specific data. This guide summarizes the known information and provides best-practice recommendations for its safe handling.

Hazard Identification and Classification

There is a significant lack of specific toxicological and safety data for this compound. However, based on the known hazards of the broader class of PAHs and its isomers, it should be treated as a hazardous substance.

For a related isomer, Benz(j)this compound (CAS No. 202-33-5), the International Agency for Research on Cancer (IARC) has provided the following classification:

It is prudent to assume that this compound may have a similar hazard profile.

Physical and Chemical Properties

Specific experimental data on the physical and chemical properties of this compound are largely unavailable.[5] The following table summarizes the available computed and limited experimental data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀ | PubChem[1] |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| CAS Number | 202-03-9 | PubChem[1] |

| Melting Point | Not available | ChemSynthesis[5] |

| Boiling Point | Not available | ChemSynthesis[5] |

| Density | Not available | ChemSynthesis[5] |

Toxicological Data

No specific toxicological studies on this compound were identified. The table below is therefore populated with "No data available". For comparative purposes, limited data on the genotoxicity of a related isomer, benz[l]this compound, is included, which was found to be mutagenic and clastogenic.[6]

| Parameter | This compound | Benz[l]this compound |

| Acute Toxicity (LD50/LC50) | No data available | No data available |

| Carcinogenicity | No data available | Positive in one initiation-promotion study on mouse skin. |

| Mutagenicity | No data available | Mutagenic and clastogenic in L5178Y/TK+/- mouse lymphoma assay. |

| Teratogenicity | No data available | No data available |

Experimental Protocols

Detailed experimental protocols for this compound are not available due to the lack of specific studies. However, the following represents a generalized protocol for assessing the genotoxicity of a PAH, based on the study of benz[l]this compound.[6]

In Vitro Mutagenicity Assay (L5178Y/TK+/- Mouse Lymphoma Assay)

-

Cell Culture: L5178Y/TK+/- mouse lymphoma cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with horse serum and antibiotics.

-

Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).

-

Exposure: Cells are exposed to a range of concentrations of the test compound (this compound) for a defined period (e.g., 4 hours).

-

Mutation Selection: After exposure and a recovery period, cells are plated in a selective medium containing trifluorothymidine (TFT). Only TK-deficient mutants will survive and form colonies.

-

Data Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A dose-dependent increase in mutation frequency indicates a mutagenic effect.

Safe Handling and Storage

Given the presumed hazardous nature of this compound, strict safety protocols must be followed.

6.1. Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: A lab coat or chemical-resistant apron is required. For operations with a high risk of exposure, a disposable coverall is recommended.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter should be used.

6.2. Engineering Controls

-

All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Use of a powder-free handling enclosure is recommended when working with the solid material to avoid dust generation.

6.3. Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly closed and clearly labeled.

6.4. Spills and Waste Disposal

-

In case of a spill, evacuate the area and prevent the spread of the material.

-

Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualizations

7.1. Safe Handling Workflow

7.2. Generalized Signaling Pathway for PAH Carcinogenicity

As no specific signaling pathway data exists for this compound, the following diagram illustrates a generalized pathway for PAH-induced carcinogenicity, which is a plausible mechanism for this compound.

References

- 1. This compound | C16H10 | CID 107781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acephenanthrylene - Wikipedia [en.wikipedia.org]

- 3. airgas.com [airgas.com]

- 4. Benz(j)this compound | C20H12 | CID 104987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Genotoxicity studies of benz[l]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Detection of Aceanthrylene in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aceanthrylene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) that can be found in the environment as a result of incomplete combustion of organic materials.[1] Like other PAHs, this compound is of environmental concern due to its potential toxicity and persistence. Accurate and sensitive detection methods are crucial for monitoring its presence in various environmental matrices to assess potential risks to human health and ecosystems. These application notes provide detailed protocols for the determination of this compound in water and soil samples using state-of-the-art analytical techniques.

Analytical Methodologies

The primary methods for the quantification of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). GC-MS offers high selectivity and sensitivity, particularly when operated in Selected Ion Monitoring (SIM) mode. HPLC-FLD is also highly sensitive and selective for fluorescent compounds like many PAHs.

Data Presentation: Quantitative Performance

The following table summarizes typical performance data for the analytical methods described. Please note that specific performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery can vary depending on the sample matrix, instrumentation, and laboratory conditions. The data presented here are representative values based on the analysis of similar PAHs.

| Parameter | GC-MS | HPLC-FLD |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg (soil) | 0.01 - 0.1 µg/L (water) |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg (soil) | 0.05 - 0.5 µg/L (water) |

| Recovery | 80 - 110% | 85 - 115% |

| Linearity (R²) | > 0.995 | > 0.995 |

Experimental Protocols

Protocol 1: this compound Detection in Soil by GC-MS

This protocol details the extraction of this compound from soil samples using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis with GC-MS.

1. Sample Preparation (QuEChERS Extraction)

-

Materials:

-

Homogenized soil sample

-

50 mL centrifuge tubes with screw caps

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (acetonitrile layer) to a clean tube containing 150 mg of PSA and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

The supernatant is ready for GC-MS analysis.

-

2. GC-MS Analysis

-

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp to 250 °C at 10 °C/min

-

Ramp to 300 °C at 5 °C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Quantifier Ion for this compound (m/z): 202

-

Qualifier Ions for this compound (m/z): 200, 101

-

3. Quality Control

-

A procedural blank should be analyzed with each batch of samples.

-

Spiked samples should be analyzed to determine matrix-specific recovery.

-

A calibration curve should be prepared using a certified this compound standard.

Protocol 2: this compound Detection in Water by HPLC-FLD

This protocol describes the extraction of this compound from water samples using Solid-Phase Extraction (SPE) followed by HPLC-FLD analysis.

1. Sample Preparation (Solid-Phase Extraction)

-

Materials:

-

Water sample

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Dichloromethane, HPLC grade

-

SPE vacuum manifold

-

-

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After the entire sample has passed, dry the cartridge under vacuum for 10-15 minutes.

-

Elute the trapped analytes with 5 mL of a 1:1 (v/v) mixture of dichloromethane and acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.

-

2. HPLC-FLD Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatograph with a Fluorescence Detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

-

HPLC Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

Start with 50% B, hold for 1 minute

-

Linear gradient to 100% B over 15 minutes

-

Hold at 100% B for 5 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

-

FLD Conditions:

-

Excitation Wavelength: 350 nm (based on the similar compound anthracene)

-

Emission Wavelength: 400 nm (a typical emission wavelength for PAHs in this class; optimization may be required)

-

3. Quality Control

-

Analyze a procedural blank with each sample batch.

-

Determine recovery by analyzing spiked water samples.

-

Generate a calibration curve using a certified this compound standard.

Visualizations

Caption: Workflow for this compound detection in soil by GC-MS.

Caption: Workflow for this compound detection in water by HPLC-FLD.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Aceanthrylene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aceanthrylene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) consisting of a fused five-membered ring system within an anthracene core.[1] Like other PAHs, this compound is formed from the incomplete combustion of organic materials and is of interest to researchers due to its potential environmental and toxicological significance.[2] Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and definitive identification.[3]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The method is designed to be robust and sensitive, suitable for trace-level analysis in complex matrices.

Principle

The GC-MS method involves the separation of this compound from other components in a sample mixture using a gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected and measured by their mass-to-charge ratio (m/z).[4] For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions corresponding to the target analyte.[5]

Experimental Protocols

1. Materials and Reagents

-

Solvents: Dichloromethane, Hexane, Acetonitrile (HPLC or GC grade)

-

Standards: this compound certified reference material (CRM).[6]

-

Internal Standard (IS): A deuterated PAH not expected to be in the sample (e.g., Acenaphthene-d10 or Phenanthrene-d10).

-

Solid Phase Extraction (SPE) Cartridges: Florisil or C18 cartridges for sample cleanup.[7]

-

Reagents: Anhydrous sodium sulfate.

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.[8]

2. Standard Preparation Protocol

-

Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound CRM in 100 mL of acetonitrile. Store at 4°C in an amber glass bottle.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a separate stock solution of the chosen internal standard (e.g., Phenanthrene-d10) in the same manner.

-

Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., hexane or dichloromethane).

-

Fortification: Spike each calibration standard and all samples with the internal standard to a final concentration of 1 µg/mL prior to analysis.

3. Sample Preparation Protocol (Solid Matrix Example using SPE)

This protocol is a general guideline for extracting this compound from a solid matrix like soil or sediment.

-

Extraction:

-

Weigh 5-10 g of the homogenized sample into a beaker.

-

Add an appropriate amount of the internal standard solution.

-

Mix with 10 g of anhydrous sodium sulfate to remove moisture.

-

Extract the sample with 50 mL of a 1:1 mixture of hexane and dichloromethane using sonication for 20 minutes.

-

Decant the solvent extract. Repeat the extraction two more times and combine the extracts.

-

-

Concentration:

-

Concentrate the combined extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

-

-

Cleanup (SPE):

-

Condition an SPE cartridge (e.g., Florisil) by passing 5 mL of dichloromethane followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with 10 mL of hexane.

-

Elute the PAH fraction (containing this compound) with 10 mL of a 1:1 hexane:dichloromethane mixture.

-

Concentrate the collected fraction to a final volume of 1 mL.

-

-

Final Step: Transfer the final extract into a 2 mL GC vial for analysis.

4. GC-MS Analysis Protocol

The following tables summarize the instrumental conditions for the GC-MS analysis. These parameters are a starting point and may require optimization based on the specific instrument and column used.

Data Presentation

Table 1: GC-MS Instrument Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC, Shimadzu GCMS-QP2010 Ultra, or equivalent[2][9] |

| GC Column | HP-5MS, Rtx-35, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2][10] |

| Carrier Gas | Helium, constant flow at 1.0 - 1.5 mL/min[10] |

| Inlet Mode | Splitless[2] |

| Injection Volume | 1 µL |

| Inlet Temperature | 300 °C[2][10] |

| Oven Program | 90°C (hold 2 min), ramp 5°C/min to 320°C (hold 12 min)[2] |

| Mass Spectrometer | Agilent 5977 Series MSD, Shimadzu GCMS-QP2010 Ultra, or equivalent[2][9] |

| Ion Source Temp. | 230 - 320 °C[2][9] |

| Interface Temp. | 300 - 320 °C[2][9] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |

| Acquisition Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification.[5] |

| SIM Ions (this compound) | Quantifier: 202.1 m/z, Qualifier: 200.1 m/z, 101.1 m/z |

Table 2: Typical Quantitative Data for this compound Analysis

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₀[1] |

| Molecular Weight | 202.25 g/mol [1] |

| Expected Retention Time (RT) | Column and method dependent |

| Quantifier Ion (m/z) | 202.1 (Molecular Ion, M⁺) |

| Qualifier Ions (m/z) | 200.1 ([M-2H]⁺), 101.1 ([M]²⁺) |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL[10][11] |

| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/mL[10][11] |

| Linearity (R²) | > 0.995[9][11] |

Visualizations

Caption: A flowchart of the GC-MS experimental workflow.

References

- 1. This compound | C16H10 | CID 107781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. shimadzu.com [shimadzu.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. hpc-standards.com [hpc-standards.com]

- 7. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uoguelph.ca [uoguelph.ca]

- 9. agilent.com [agilent.com]

- 10. wwz.cedre.fr [wwz.cedre.fr]

- 11. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aceanthrylene

For Researchers, Scientists, and Drug Development Professionals

Introduction